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Compound of Interest

Compound Name:
1'-Azaspiro[oxirane-2,3'-

bicyclo[2.2.2]octane] hydrochloride

Cat. No.: B1318290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methylspiro[1,3-oxathiolane-

5,3'-quinuclidine], a key intermediate in the preparation of Cevimeline hydrochloride.

Cevimeline is a cholinergic agonist used for the treatment of dry mouth (xerostomia) associated

with Sjögren's syndrome. The following protocols are based on modern, industrially

advantageous methods that avoid hazardous reagents like hydrogen sulfide gas, opting for

safer alternatives such as thiolacetic acid.[1]

Overall Synthesis Workflow
The synthesis is a robust, multi-step process that begins with the epoxidation of 3-

quinuclidinone, followed by the introduction of a thiol group and subsequent cyclization to form

the desired spiro-oxathiolane structure.
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Step 1: Epoxidation

Step 2: Thiolation

Step 3: Cyclization & Hydrolysis

Step 4: Purification

3-Quinuclidinone HCl

Epoxide of 3-Methylenequinuclidine

DMSO, 0-5°C to RT

Trimethylsulfoxonium Iodide + K-tert-butoxide

3-Hydroxy-3-acetoxymercaptomethylquinuclidine
thiolacetic acid salt

Toluene, RT

Thiolacetic Acid

cis/trans-2-methylspiro[1,3-oxathiolane-5,3']quinuclidine

Isopropanol, Reflux

1. p-Toluenesulfonic Acid
2. Acetaldehyde Diethyl Acetal

Aqueous Workup & Extraction

Final Intermediate Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of the Cevimeline intermediate.

Quantitative Data Summary
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The following table summarizes the quantitative data for the key steps in the synthesis,

including reactant quantities, yields, and product characteristics.
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(51.5

mmol)

Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of 2-methylspiro[1,3-

oxathiolane-5,3'-quinuclidine].

Step 1: Synthesis of the Epoxide of 3-
Methylenequinuclidine

Reaction Setup: In a suitable reactor under a nitrogen atmosphere, prepare a mixture of the

hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide

(219 g, 993.3 mmol) in dimethylsulfoxide (DMSO, 91.0 g).[1][2]

Cooling: Cool the mixture to 0-5°C using an ice/water bath.[1][2]

Base Addition: Prepare a solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO

(500 mL). Add this solution dropwise to the reaction mixture over a period of 45 minutes,

maintaining the temperature between 0-5°C.[1]

Reaction: After the addition is complete, allow the mixture to warm gradually to room

temperature and stir for an additional 16 hours.[1]

Quenching and Extraction: Cool the mixture again to 0-5°C and pour it into an ice/water

mixture (500 g). Add sodium chloride (300 g) to the mixture.[1] Stir for 30 minutes and then

extract the product with toluene (3 x 400 mL).

Isolation: Combine the toluene phases, dry them over sodium sulfate, filter, and evaporate

the solvent under reduced pressure. This will furnish the epoxide of 3-methylenequinuclidine

as a yellow oil (approx. 60 g, 54% yield), which can be used in the next step without further

purification.[1]

Step 2: Synthesis of 3-Hydroxy-3-
acetoxymercaptomethylquinuclidine Thiolacetic Acid
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Salt
Reaction Setup: Dissolve the epoxide of 3-methylenequinuclidine (60 g, 431.7 mmol) in

toluene (600 mL) in a reactor under a nitrogen atmosphere.

Reagent Addition: Add thiolacetic acid (36.1 g, 474.9 mmol) dropwise to the solution.

Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will form during this

time.[1]

Isolation: Filter the formed precipitate and wash it with toluene (2 x 100 mL). This gives the

3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt as a light yellow solid

(approx. 77 g, 68% yield). The product can be used directly in the next step.[1]

Step 3: Synthesis of 2-Methylspiro(1,3-oxathiolane-
5,3')quinuclidine

Acid-catalyzed Hydrolysis: To a solution of the thiolacetic acid salt intermediate (3 g, 10.3

mmol) in isopropanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol).

Heat the mixture to reflux for 3.5 hours.

Cyclization: Cool the mixture to room temperature and add acetaldehyde diethyl acetal (6.1

g, 51.5 mmol). Heat the mixture to reflux again and stir for an additional 3 hours.

Workup - Solvent Exchange: Evaporate the isopropanol under reduced pressure. Dissolve

the resulting residue in dichloromethane (DCM, 50 mL).

Workup - Basification: Cool the DCM solution to 0-5°C and add a 25% aqueous solution of

sodium hydroxide (80 mL).[2] Stir the biphasic mixture for 10-15 minutes, then separate the

phases.

Workup - Extraction: Extract the aqueous phase with DCM (3 x 50 mL).[2][3] Combine all the

organic phases.

Workup - Acid Wash: Extract the combined organic phases with a 5% aqueous solution of

sulfuric acid (3 x 50 mL).[2][3]
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Workup - Final Isolation: Combine the acidic aqueous phases and adjust the pH to 12 with a

25% aqueous solution of sodium hydroxide.[2][3] Extract the aqueous phase with heptane (3

x 50 mL).[2][3]

Final Product: Combine the final organic (heptane) phases, dry over sodium sulfate, and

evaporate the solvent. This yields 2-methylspiro(1,3-oxathiolane-5,3')quinuclidine as a

mixture of cis/trans diastereomers (approx. 1.8 g, 89% yield, typically in a 3:1 cis/trans ratio).

[2][3] Further purification or isomerization can be performed to isolate the desired cis-isomer

(Cevimeline).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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